3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid

Description

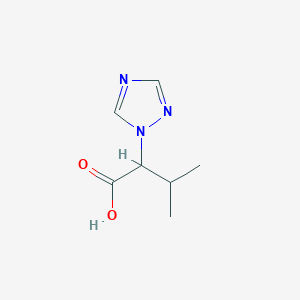

3-Methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid is a triazole-containing carboxylic acid derivative characterized by a branched butanoic acid backbone substituted with a methyl group at the 3-position and a 1H-1,2,4-triazole ring at the 2-position.

The compound’s structural features suggest applications in coordination chemistry (due to the triazole’s N-donor sites) and agrochemical or pharmaceutical industries (as triazoles are common in antifungal agents and pesticides) . Its molecular weight is approximately 183–213 g/mol based on similar triazole-carboxylic acids (e.g., 4-[1-(1H-1,2,4-triazol-1-yl)acetamido]butanoic acid has a molecular weight of 213.21 g/mol) .

Properties

IUPAC Name |

3-methyl-2-(1,2,4-triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-4-8-3-9-10/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDYKIXOBKOZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed using a variety of methods, such as the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.

Attachment of the Butanoic Acid Chain: The butanoic acid chain can be introduced through a nucleophilic substitution reaction or by esterification of the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, continuous-flow synthesis is often employed to enhance efficiency and sustainability. This method allows for the continuous production of the compound under controlled conditions, minimizing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be used to convert the triazole ring into other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole compounds.

Scientific Research Applications

3-Methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula . It contains a butanoic acid moiety substituted with a 1H-1,2,4-triazole ring. This compound is primarily studied in biochemical research, where it is explored for its potential as an enzyme or pathway modulator in proteomics. The triazole ring is known for its antifungal properties, suggesting the compound may have applications in treating fungal infections.

Biochemical Research

this compound hydrochloride is used as a biochemical reagent. Its unique structure allows researchers to explore various interactions within biological systems. Studies on the interactions of this compound hydrochloride with biological molecules are crucial for understanding its mechanism of action. Interaction studies may include:

- Enzyme Inhibition Assays : Assessing the compound's ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Investigating whether the compound can bind to specific receptors on cell surfaces, potentially modulating cellular signaling pathways.

- Protein-Ligand Docking : Using computational methods to predict how the compound interacts with target proteins, providing insights into its binding affinity and potential effects on protein function.

These studies help elucidate the compound's potential therapeutic effects and guide further development.

Potential Biological Activities

this compound hydrochloride has garnered attention for its potential biological activities. It is primarily studied for its role in proteomics research, where it may act as an inhibitor or modulator of specific enzymes or pathways. The triazole ring is known for its antifungal properties, suggesting that this compound may have applications in treating fungal infections or other related conditions.

Derivatives

The chemical reactivity of this compound hydrochloride allows it to participate in various reactions, which are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Similar Compounds

Several compounds share structural similarities with this compound hydrochloride.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid | Contains a methyl-substituted triazole | May exhibit different biological activities due to structural variations. |

| 4-(1H-1,2,4-Triazol-1-yl)butanoic acid | Different position of the triazole ring | Potentially different reactivity and biological activity. |

| 2-(1H-1,2,4-triazol-1-yl)butanoic acid | Lacks the methyl group on the butanoic acid | Variation in solubility and interaction profiles. |

Mechanism of Action

The mechanism by which 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's use.

Comparison with Similar Compounds

Triazole Substitution Patterns

- 3-Methyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid: Contains a 1,2,4-triazole ring directly attached to a branched butanoic acid chain.

- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (HTBA) : Features a triazole ring attached to a benzoic acid backbone. The aromatic benzoate group enhances rigidity and π-π stacking capabilities, making it suitable for constructing coordination polymers with Cd(II) and Cu(II) .

- 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic Acid: Differs in the methylation of the triazole ring (position 5), which increases lipophilicity and steric hindrance compared to the unmethylated parent compound .

Backbone Modifications

- Benzimidazole Derivatives (e.g., A1–A4): Replace the triazole with a fused benzimidazole ring, enhancing aromaticity and planar stacking. For example, 2-[4-(1H-1,3-benzimidazol-2-yl)anilino]-3-methylbutanoic acid (A1) has a molecular weight of 309.36 g/mol and a melting point of 463.4°C, reflecting increased thermal stability due to the fused aromatic system .

Physical and Chemical Properties

Key Observations :

- Melting Points : Benzimidazole derivatives (A1–A4) exhibit exceptionally high melting points (>450°C) due to strong intermolecular hydrogen bonding and aromatic stacking . Triazole-carboxylic acids generally have lower melting points, though data gaps exist.

- Molecular Weight: Bulky substituents (e.g., bromine in 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid) increase molecular weight and may reduce solubility in polar solvents .

Coordination Chemistry

- HTBA forms 3D coordination polymers with Cd(II) and Cu(II), leveraging the triazole’s N-donor sites and benzoate’s carboxylate group .

- This compound: The branched butanoic acid chain may limit metal coordination compared to HTBA’s rigid benzoate backbone.

Key Structural-Activity Relationships

- Triazole Position : Substitution at the 1-position (vs. 5-position) in the triazole ring affects steric accessibility for metal binding or target interactions .

- Backbone Flexibility: Butanoic acid chains (vs. rigid benzoate or benzimidazole backbones) may enhance conformational adaptability in biological systems but reduce thermal stability .

- Electron-Withdrawing Groups: Bromine or nitro substituents (e.g., in A4 or 4-(5-bromo-triazolyl)butanoic acid) increase molecular polarity and reactivity .

Biological Activity

3-Methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS Number: 1016503-66-4) is a compound that has gained attention in biochemical research and pharmaceutical development due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in proteomics, enzymatic studies, and potential therapeutic roles.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol. The compound features a butanoic acid moiety substituted with a 1H-1,2,4-triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1016503-66-4 |

| Purity | ≥95% |

Antifungal Properties

The triazole ring in this compound is associated with antifungal activity. Triazole derivatives are commonly used in antifungal treatments due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Preliminary studies suggest that this compound may exhibit similar antifungal properties, making it a candidate for further investigation in treating fungal infections .

Enzymatic Modulation

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its role in proteomics research highlights its potential to influence enzyme activity and protein interactions within biological systems .

Antiproliferative Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) . Although specific data for this compound is limited, its structural similarity to other triazole-containing compounds suggests potential anticancer activity.

Case Studies

Several case studies have explored the biological effects of triazole derivatives:

- Anticancer Activity : A study synthesized various triazole derivatives and tested them against HepG2 cells. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Effects : Research on related compounds indicates that they can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound may share similar antimicrobial properties .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the triazole ring allows for hydrogen bonding and hydrophobic interactions with target proteins, potentially leading to altered enzymatic activity or cellular signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or Mannich-type reactions, leveraging methodologies described for structurally similar triazole derivatives. For example, 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives are prepared using trimethylsilyl cyanide (TMSCN) under anhydrous conditions to avoid hydrolysis . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of triazole precursors to carboxylic acid intermediates. Purity (>95%) can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the triazole ring’s position and methyl branching.

- X-ray crystallography for absolute configuration determination, as demonstrated for analogous triazol-5(4H)-one derivatives .

- DFT calculations (B3LYP/6-311++G**) to model electron distribution, HOMO-LUMO gaps, and potential reactive sites .

Q. What analytical methods are suitable for assessing purity and stability?

Answer:

- Reverse-phase HPLC with UV detection (λ = 254 nm) using a gradient elution system (e.g., 0.1% TFA in water/acetonitrile) .

- Accelerated stability studies under varying pH (2–9), temperature (40–60°C), and humidity (75% RH) to identify degradation pathways. Monitor for hydrolysis of the triazole moiety or decarboxylation .

Advanced Research Questions

Q. How does the stereochemistry of the methyl group influence biological activity?

Answer: Stereochemical differences in branched alkyl chains (e.g., 3-methyl vs. 2-methyl) can alter binding to target enzymes. For example, (2S)-configured triazole derivatives exhibit enhanced antifungal activity due to optimal hydrophobic interactions with cytochrome P450 14α-demethylase . To investigate:

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for triazole-containing analogs?

Answer: Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or substituent electronic effects. Mitigation strategies:

Q. How can metabolic stability and degradation products be systematically evaluated?

Answer:

- In vitro microsomal assays (human/rat liver microsomes) to track phase I metabolism. Key metabolites may include hydroxylated triazole rings or β-oxidation of the butanoic acid chain .

- LC-HRMS for identifying degradation products under oxidative stress (e.g., H₂O₂/UV light). For example, 3-(1,2,4-triazol-1-yl)propanoic acid derivatives form stable sulfonic acid adducts .

Q. What computational approaches predict metal-ion binding affinity for this compound?

Answer: Triazole-carboxylic acid hybrids (e.g., (1H-1,2,4-triazol-1-yl)acetic acid) form stable complexes with Zn²⁺, Cu²⁺, and Fe³⁺ via N3 and carboxylate coordination . Methods:

- Molecular dynamics simulations (AMBER force field) to model chelation dynamics.

- Isothermal titration calorimetry (ITC) to experimentally validate binding constants (Kd) .

Methodological Notes

- Synthetic protocols must account for moisture sensitivity of intermediates (e.g., use Schlenk lines for air-sensitive steps) .

- Biological assays should include cytotoxicity controls (e.g., HEK293 cells) to differentiate antifungal activity from general toxicity .

- Data interpretation requires alignment with IUPAC nomenclature to avoid misassignment of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.